Metharbital Metharbital Metharbital is an organic molecular entity.
Metharbital is a barbiturate anticonvulsant, similar to phenobarbital, marketed as Gemonil by Abbott Laboratories. It was patented in 1905 by Emil Fischer of Merck.
Metharbital is only found in individuals that have used or taken this drug. It was patented in 1905 by Emil Fischer working for Merck. It was marketed as Gemonil by Abbott Laboratories. It is a barbiturate anticonvulsant, used in the treatment of epilepsy. It has similar properties to phenobarbital. Metharbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission.
Brand Name: Vulcanchem
CAS No.: 50-11-3
VCID: VC21139237
InChI: InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)
SMILES: CCC1(C(=O)NC(=O)N(C1=O)C)CC
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

Metharbital

CAS No.: 50-11-3

Cat. No.: VC21139237

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Metharbital - 50-11-3

Specification

Description Metharbital is an organic molecular entity.
Metharbital is a barbiturate anticonvulsant, similar to phenobarbital, marketed as Gemonil by Abbott Laboratories. It was patented in 1905 by Emil Fischer of Merck.
Metharbital is only found in individuals that have used or taken this drug. It was patented in 1905 by Emil Fischer working for Merck. It was marketed as Gemonil by Abbott Laboratories. It is a barbiturate anticonvulsant, used in the treatment of epilepsy. It has similar properties to phenobarbital. Metharbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission.
CAS No. 50-11-3
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)
Standard InChI Key FWJKNZONDWOGMI-UHFFFAOYSA-N
SMILES CCC1(C(=O)NC(=O)N(C1=O)C)CC
Canonical SMILES CCC1(C(=O)NC(=O)N(C1=O)C)CC
Melting Point 150.5 °C

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